![molecular formula C12H9ClFN3 B1244692 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine
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Overview
Description
N-[(2-chloro-6-fluorophenyl)methylideneamino]-2-pyridinamine is an organofluorine compound.
Scientific Research Applications
Fluorescent Zinc Sensors
The compound's derivatives have been utilized in the synthesis of fluorescent zinc sensors, like ZP9 and ZP10. These sensors are fluorescein-based dyes with an aniline-based ligand moiety, showing improved selectivity for Zn(II) and are useful in biological imaging applications (Nolan et al., 2006).
Schiff’s Bases and 2-Azetidinones Synthesis
Schiff’s bases derived from the compound have been synthesized and evaluated for their antidepressant and nootropic activities. Some derivatives exhibited significant antidepressant and nootropic activities, highlighting the compound's potential in CNS active agent development (Thomas et al., 2016).
Antitumor and Antibacterial Activity
The compound's derivatives have been used in synthesizing half-sandwich Ruthenium(II) complexes. These complexes demonstrated notable antitumor and antibacterial activities, with some showing activity against methicillin-resistant S. aureus (Gichumbi et al., 2017).
Anticancer Agent Development
Derivatives of the compound have been synthesized and characterized for their potential as anticancer agents. Some showed high cytotoxicity against human cancer cell lines, indicating their utility in developing new anticancer drugs (Vinayak et al., 2017).
Platinum Complexes Synthesis
The compound has been used in the synthesis of platinum(II) complexes, which are important in the field of coordination chemistry. These complexes exhibit interesting spectral and redox properties (Dehghanpour et al., 2010).
properties
Product Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine |
---|---|
Molecular Formula |
C12H9ClFN3 |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H9ClFN3/c13-10-4-3-5-11(14)9(10)8-16-17-12-6-1-2-7-15-12/h1-8H,(H,15,17)/b16-8+ |
InChI Key |
DFIAVYFHNNUKLR-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=C(C=CC=C2Cl)F |
SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC=C2Cl)F |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC=C2Cl)F |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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